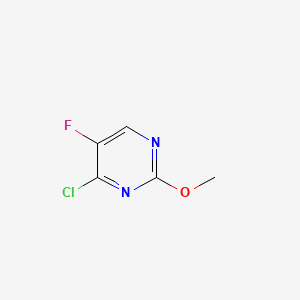

4-Chloro-5-fluoro-2-methoxypyrimidine

Description

BenchChem offers high-quality 4-Chloro-5-fluoro-2-methoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-fluoro-2-methoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-fluoro-2-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2O/c1-10-5-8-2-3(7)4(6)9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXQCZHNMNMMEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10702220 | |

| Record name | 4-Chloro-5-fluoro-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801-06-5 | |

| Record name | 4-Chloro-5-fluoro-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Chloro-5-fluoro-2-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Chloro-5-fluoro-2-methoxypyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document compiles available data from computational models and offers general experimental protocols for the characterization of similar pyrimidine derivatives.

Core Physical and Chemical Properties

4-Chloro-5-fluoro-2-methoxypyrimidine, with the chemical formula C₅H₄ClFN₂O, is a substituted pyrimidine ring.[1] The strategic placement of chloro, fluoro, and methoxy groups on the pyrimidine core makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 4-Chloro-5-fluoro-2-methoxypyrimidine. It is important to note that most of the available data is computationally predicted, and experimental verification is recommended for critical applications.

| Property | Value | Source |

| Molecular Formula | C₅H₄ClFN₂O | PubChem[1] |

| Molecular Weight | 162.55 g/mol | PubChem[1] |

| Solubility | 1.2 g/L in water at 25 °C (Predicted) | Guidechem |

| XLogP3 | 1.6 | PubChem[1] |

| Topological Polar Surface Area | 35 Ų | PubChem[1] |

| Complexity | 116 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Note: Experimental data for melting point and boiling point were not available in the reviewed literature. The provided solubility is a predicted value.

Experimental Protocols for Characterization

Determination of Physicochemical Properties

The following methods are commonly employed to experimentally determine the physical properties of pyrimidine derivatives:

-

Melting Point: A small, purified sample of the compound is placed in a capillary tube and heated in a melting point apparatus. The temperature range over which the solid melts is recorded.

-

Boiling Point: For liquid compounds, the boiling point can be determined by distillation. The temperature at which the liquid boils under a specific atmospheric pressure is recorded. For small quantities, micro-boiling point determination methods can be used.

-

Density: The density of a liquid pyrimidine derivative can be measured using a pycnometer at a controlled temperature.[2] For a solid, gas pycnometry or the displacement method can be utilized.

-

Refractive Index: The refractive index of a liquid sample is measured using an Abbe refractometer at a specific temperature and wavelength.[2]

-

Solubility: A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is determined analytically.

Spectroscopic and Analytical Techniques

To confirm the structure and purity of synthesized 4-Chloro-5-fluoro-2-methoxypyrimidine, a combination of the following techniques is essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the carbon-hydrogen framework of the molecule.

-

Methodology: A sample of the purified compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H NMR and ¹³C NMR spectra are then acquired.

-

-

Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight and fragmentation pattern of the compound.

-

Methodology: A small amount of the sample is ionized, and the mass-to-charge ratio of the resulting ions is measured.

-

-

X-ray Crystallography:

-

Purpose: To determine the precise three-dimensional atomic structure of the compound in its solid state.

-

Methodology: This technique requires the growth of a suitable single crystal of the pyrimidine derivative. The crystal is then mounted on a diffractometer, and the diffraction pattern of X-rays passing through it is collected and analyzed to determine the electron density map and, subsequently, the molecular structure.[3]

-

Synthesis Workflow

The synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine typically involves a multi-step process. The following diagram illustrates a potential synthetic pathway.

References

4-Chloro-5-fluoro-2-methoxypyrimidine chemical structure and CAS number 1801-06-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-fluoro-2-methoxypyrimidine is a halogenated pyrimidine derivative that serves as a key intermediate in the synthesis of various biologically active molecules. Its trifunctional nature, featuring chloro, fluoro, and methoxy groups on the pyrimidine ring, makes it a versatile building block in medicinal chemistry and drug discovery. The strategic placement of these functional groups allows for selective chemical modifications, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its role as a synthetic intermediate.

Chemical Structure and Identification

The chemical structure and key identifiers for 4-Chloro-5-fluoro-2-methoxypyrimidine are presented below.

| Identifier | Value |

| Chemical Name | 4-Chloro-5-fluoro-2-methoxypyrimidine |

| CAS Number | 1801-06-5[1][2][3][4][5][6] |

| Molecular Formula | C₅H₄ClFN₂O[7] |

| IUPAC Name | 4-chloro-5-fluoro-2-methoxypyrimidine[7] |

| SMILES | COC1=NC=C(C(=N1)Cl)F[7] |

| InChI | InChI=1S/C5H4ClFN2O/c1-10-5-8-2-3(7)4(6)9-5/h2H,1H3[7] |

| InChIKey | SGXQCZHNMNMMEG-UHFFFAOYSA-N[7] |

Physicochemical Properties

A summary of the computed and reported physicochemical properties of 4-Chloro-5-fluoro-2-methoxypyrimidine is provided in the table below. Note that some properties are computationally predicted and should be considered as estimates.

| Property | Value | Source |

| Molecular Weight | 162.55 g/mol | PubChem[7] |

| Appearance | White to off-white crystalline solid | Commercial Suppliers |

| Boiling Point | 86-87 °C at 21 Torr | Commercial Suppliers |

| Density | 1.45 g/cm³ (predicted) | PubChem |

| LogP | 1.3 (predicted) | PubChem |

| Solubility | Soluble in common organic solvents | General Chemical Knowledge |

Experimental Protocols: Synthesis

A key synthetic route to 4-Chloro-5-fluoro-2-methoxypyrimidine involves the chlorination of a uracil precursor. A method has been described in the patent literature (CN104945331A) where 2-methoxy-5-fluorouracil is used as the starting material.[2]

Reaction Scheme:

Caption: Synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine.

Detailed Methodology (adapted from CN104945331A)[2]:

-

Materials:

-

2-Methoxy-5-fluorouracil

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (Et₃N)

-

Toluene

-

Ice water

-

Appropriate reaction vessel with temperature control and stirring

-

-

Procedure:

-

To a reaction vessel, add 2-methoxy-5-fluorouracil, toluene, and triethylamine.

-

Heat the mixture to approximately 55 °C.

-

Slowly add phosphorus oxychloride to the reaction mixture while maintaining temperature control.

-

After the addition is complete, heat the reaction mixture to 105-110 °C and maintain for several hours.

-

Monitor the reaction for completion using an appropriate analytical method (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by pouring the mixture into ice water with vigorous stirring.

-

The product can then be isolated by extraction with a suitable organic solvent, followed by washing, drying, and removal of the solvent under reduced pressure.

-

Spectral Data (Predicted)

| Data Type | Predicted Values | Source |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.79 (s, 1H), 3.91 (s, 3H) | iChemical[1] |

| ¹³C NMR | Not available | |

| Mass Spectrum | Not available | |

| Infrared (IR) | Not available |

Role in Drug Development and Research

4-Chloro-5-fluoro-2-methoxypyrimidine is a valuable building block in synthetic organic chemistry, particularly for the creation of novel pharmaceutical candidates. The pyrimidine core is a common scaffold in many approved drugs. The chloro and fluoro substituents provide sites for further chemical transformations, such as nucleophilic substitution and cross-coupling reactions, allowing for the diversification of molecular structures.

Logical Relationship as a Synthetic Intermediate:

Caption: Role as a versatile synthetic intermediate.

While specific, detailed workflows for the synthesis of marketed drugs starting from 4-Chloro-5-fluoro-2-methoxypyrimidine are not prominently published, its structural motifs are present in various bioactive compounds. Researchers can utilize this intermediate to generate libraries of novel compounds for screening in various disease models.

Safety and Handling

Detailed safety information for 4-Chloro-5-fluoro-2-methoxypyrimidine should be obtained from a current Material Safety Data Sheet (MSDS) provided by the supplier. Based on the safety data for structurally similar compounds, the following precautions are recommended:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety assessment and consultation of a current MSDS. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel pyrimidine thioglycosides as structural analogs of favipiravir (avigan) and their antibird flu virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102924548A - Synthesis method of capecitabine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

In-depth Technical Guide to the Spectral Data of 4-Chloro-5-fluoro-2-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectral data for the compound 4-Chloro-5-fluoro-2-methoxypyrimidine, a molecule of interest in synthetic chemistry and potentially in drug discovery cascades. This document compiles predicted and available experimental data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS), presented in a clear, tabular format for ease of reference and comparison. Furthermore, it outlines generalized experimental protocols for acquiring such spectra, relevant to pyrimidine derivatives.

Summary of Spectral Data

The following tables summarize the key spectral information for 4-Chloro-5-fluoro-2-methoxypyrimidine (CAS No: 1801-06-5).

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 8.79 | Singlet (s) | 1H | C6-H | DMSO-d₆ |

| 3.91 | Singlet (s) | 3H | OCH₃ | DMSO-d₆ |

| Predicted data[1] |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | C2 |

| Data not available in search results | C4 |

| Data not available in search results | C5 |

| Data not available in search results | C6 |

| Data not available in search results | OCH₃ |

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| Data not available in search results | [M]⁺ |

| Data not available in search results | Fragment ions |

Experimental Protocols

While specific experimental parameters for the acquisition of the above data are not publicly available, the following provides a standard methodology for the spectral analysis of pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh 5-10 mg of the purified 4-Chloro-5-fluoro-2-methoxypyrimidine.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

-

Ensure the sample is fully dissolved; vortexing or gentle heating may be applied if necessary.

2. ¹H NMR Acquisition:

-

The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak.

3. ¹³C NMR Acquisition:

-

The spectrum is acquired on the same instrument, typically at a frequency of 100 MHz or 125 MHz.

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

The chemical shifts are referenced to the solvent peak.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

-

The sample can be introduced via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

For a volatile compound like 4-Chloro-5-fluoro-2-methoxypyrimidine, GC-MS with Electron Ionization (EI) is a common technique.

-

For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be employed.

2. Mass Analysis:

-

A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

High-resolution mass spectrometry (HRMS) is often used to determine the exact mass and elemental composition of the molecular ion and fragment ions.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the characterization of a synthetic organic compound like 4-Chloro-5-fluoro-2-methoxypyrimidine.

Caption: Workflow for the synthesis and spectral characterization of a chemical compound.

Significance in Drug Development

4-Chloro-5-fluoro-2-methoxypyrimidine serves as a key intermediate in the synthesis of more complex molecules. A Chinese patent describes its preparation from 2-methoxy-5-fluorouracil as a step towards synthesizing 2-methoxy-4-hydrazino-5-fluoropyrimidine. This suggests its utility as a building block in the development of novel pharmaceutical agents, likely those based on a pyrimidine scaffold. Pyrimidine derivatives are a well-established class of compounds with a broad range of biological activities, including anti-cancer, anti-viral, and anti-bacterial properties. The precise spectral characterization of this intermediate is therefore crucial for ensuring the identity and purity of subsequent, more complex drug candidates.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-5-fluoro-2-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-5-fluoro-2-methoxypyrimidine, a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug discovery. The document details a feasible synthetic route, experimental protocols, and methods for structural elucidation and characterization.

Introduction

4-Chloro-5-fluoro-2-methoxypyrimidine is a halogenated pyrimidine derivative that serves as a valuable building block in the synthesis of more complex molecules. The presence of chloro, fluoro, and methoxy groups on the pyrimidine ring offers multiple reactive sites for further functionalization, making it an attractive scaffold for the development of novel therapeutic agents. Fluoropyrimidines are a well-established class of antimetabolites used in oncology, and substituted pyrimidines are known to exhibit a wide range of biological activities, including kinase inhibition. This guide outlines a practical approach to the synthesis and detailed characterization of this compound.

Synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine

The synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine can be achieved in a two-step process starting from the readily available 5-fluorouracil. The first step involves the conversion of 5-fluorouracil to the key intermediate, 2,4-dichloro-5-fluoropyrimidine. The second step is a regioselective nucleophilic aromatic substitution (SNAr) to introduce the methoxy group at the C2 position.

Step 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine

The initial step is the chlorination of 5-fluorouracil using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline.[1][2][3][4][5]

Experimental Protocol:

-

Materials: 5-fluorouracil, phosphorus oxychloride, N,N-dimethylaniline.

-

Procedure: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 5-fluorouracil and phosphorus oxychloride is prepared. N,N-dimethylaniline is added dropwise to the stirred mixture. The reaction mixture is then heated to reflux (approximately 114°C) for several hours (typically 2-4 hours) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] After completion of the reaction, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring. The resulting mixture is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 2,4-dichloro-5-fluoropyrimidine, which can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine

The second step involves the selective methoxylation of 2,4-dichloro-5-fluoropyrimidine at the C2 position. The C2 position is generally more susceptible to nucleophilic attack by alkoxides in the absence of strongly activating or deactivating groups at other positions on the pyrimidine ring.

Experimental Protocol:

-

Materials: 2,4-dichloro-5-fluoropyrimidine, sodium methoxide, methanol.

-

Procedure: A solution of sodium methoxide in methanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled in an ice bath, and a solution of 2,4-dichloro-5-fluoropyrimidine in methanol is added dropwise with stirring. The reaction is allowed to proceed at low temperature (e.g., 0-5°C) and monitored by TLC or GC-MS. Upon completion, the reaction mixture is quenched with water and the methanol is removed under reduced pressure. The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) affords pure 4-Chloro-5-fluoro-2-methoxypyrimidine.

Characterization

The synthesized 4-Chloro-5-fluoro-2-methoxypyrimidine should be thoroughly characterized to confirm its identity and purity. The following table summarizes the key analytical data.

| Property | Data |

| Molecular Formula | C₅H₄ClFN₂O |

| Molecular Weight | 162.55 g/mol [6] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

| ¹H NMR (400 MHz, CDCl₃) | Predicted: δ 8.25 (d, J=2.8 Hz, 1H), 4.10 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | Predicted shifts around δ 160-170 (C=N), 140-150 (C-F), 120-130 (C-Cl), 55 (O-CH₃) |

| ¹⁹F NMR (376 MHz, CDCl₃) | Expected singlet in the range of -120 to -150 ppm |

| Mass Spectrometry (EI) | m/z (relative intensity): 162/164 (M⁺, Cl isotope pattern), fragments corresponding to loss of Cl, OCH₃, and HCN. |

Visualization of Synthesis and Potential Biological Pathway

To visually represent the synthesis and a plausible biological role of 4-Chloro-5-fluoro-2-methoxypyrimidine, the following diagrams have been generated using the DOT language.

Caption: Synthetic pathway for 4-Chloro-5-fluoro-2-methoxypyrimidine.

Given that chloropyrimidines can act as covalent inhibitors of kinases, a potential mechanism of action for 4-Chloro-5-fluoro-2-methoxypyrimidine could involve the covalent modification of a cysteine residue in the active site of a kinase, such as Mitogen- and Stress-activated protein Kinase 1 (MSK1).[7][8] The following diagram illustrates a simplified signaling pathway involving MSK1.

Caption: Plausible covalent inhibition of the MSK1 signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of 4-Chloro-5-fluoro-2-methoxypyrimidine. The outlined synthetic route offers a practical method for its preparation, and the characterization data provides the necessary parameters for its identification and quality control. The potential role of this compound as a kinase inhibitor highlights its relevance in drug discovery and warrants further investigation into its biological activities. This guide serves as a valuable resource for researchers and scientists working with fluorinated pyrimidines and their applications in the development of novel therapeutics.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. ERK1/2 and p38-MAPK signalling pathways, through MSK1, are involved in NF-kappaB transactivation during oxidative stress in skeletal myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Emerging Roles of the Mitogen and Stress Activated Kinases MSK1 and MSK2 [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4-Chloro-5-fluoro-2-methoxypyrimidine | C5H4ClFN2O | CID 53439896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting protein kinases with selective and semipromiscuous covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 4-Chloro-5-fluoro-2-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-fluoro-2-methoxypyrimidine is a substituted pyrimidine ring, a heterocyclic motif of significant interest in medicinal chemistry and materials science. The strategic placement of its substituents—a reactive chloro group, an electron-withdrawing fluoro group, and an electron-donating methoxy group—creates a unique electronic environment that dictates its reactivity and stability. This document provides a comprehensive technical overview of 4-Chloro-5-fluoro-2-methoxypyrimidine, focusing on its chemical properties, reactivity in key synthetic transformations, and stability under various conditions. Detailed experimental protocols and structured data are presented to guide researchers in its effective utilization.

Chemical and Physical Properties

4-Chloro-5-fluoro-2-methoxypyrimidine, with the CAS number 1801-06-5, is a key chemical intermediate.[1][2] Its properties are foundational to understanding its behavior in chemical reactions and its stability during storage and handling. The presence of fluorine, in particular, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity when incorporated into a final active pharmaceutical ingredient (API).[3]

| Property | Value | Source |

| Molecular Formula | C₅H₄ClFN₂O | [1][2] |

| Molecular Weight | 162.55 g/mol | [1] |

| IUPAC Name | 4-chloro-5-fluoro-2-methoxypyrimidine | [1] |

| SMILES | COC1=NC=C(C(=N1)Cl)F | [1] |

| CAS Number | 1801-06-5 | [1] |

| InChIKey | SGXQCZHNMNMMEG-UHFFFAOYSA-N | [1] |

Core Reactivity Profile

The reactivity of 4-Chloro-5-fluoro-2-methoxypyrimidine is dominated by the pyrimidine core, which is activated towards nucleophilic attack by the electron-withdrawing effects of the nitrogen atoms and the fluorine substituent. The chlorine atom at the C4 position serves as a good leaving group, making this position the primary site for substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this molecule. The pyrimidine ring's inherent electron deficiency, further enhanced by the fluoro and chloro substituents, facilitates the attack of nucleophiles. The generally accepted mechanism for SNAr involves a two-step addition-elimination sequence, though recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[4]

Common nucleophiles include amines, alcohols, and thiols, allowing for the introduction of a wide array of functional groups at the C4 position. The rate of SNAr reactions is influenced by the strength of the nucleophile, the nature of the solvent, and the stability of the leaving group.[5]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond is amenable to various palladium-catalyzed cross-coupling reactions, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds.[6] These reactions have revolutionized pharmaceutical synthesis.[6]

-

Suzuki-Miyaura Coupling: This reaction couples the pyrimidine with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.[7] Achieving high yields requires careful selection of the palladium catalyst, ligand, base, and solvent system.[7] Aryl chlorides are typically less reactive than bromides or iodides, often necessitating the use of bulky, electron-rich phosphine ligands to promote the initial oxidative addition step.[7]

-

Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the pyrimidine with primary or secondary amines. It is a powerful method for synthesizing complex amines.

-

Sonogashira Coupling: This reaction is used to form C-C bonds with terminal alkynes, providing access to substituted alkynylpyrimidines.

The general reactivity trend for halogens in these couplings is I > Br > Cl, which means that reaction conditions must be carefully optimized to activate the C-Cl bond.[8]

Stability Profile

The stability of 4-Chloro-5-fluoro-2-methoxypyrimidine is a critical consideration for storage, handling, and reaction scale-up.

-

pH Stability: Like many halogenated heterocycles, the compound is susceptible to hydrolysis under strong acidic or basic conditions. The chloro group can be displaced by a hydroxyl group, particularly at elevated temperatures.

-

Solvent Compatibility: It is soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Stability in protic solvents like methanol or ethanol may be limited, especially in the presence of bases, due to potential nucleophilic substitution by the solvent.

-

Storage: For long-term storage, it is recommended to keep the compound in a tightly closed container in a dry, cool, and well-ventilated place, protected from light and moisture.[9]

Experimental Protocols

The following protocols are generalized starting points based on procedures for structurally similar compounds.[7] Optimization is necessary for the specific substrate and coupling partners.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from methods used for other chloro-heterocycles and serves as a robust starting point.[7]

| Parameter | Recommended Condition | Notes |

| Reactants | 4-Chloro-5-fluoro-2-methoxypyrimidine (1.0 equiv.), Arylboronic Acid (1.2-1.5 equiv.) | Excess boronic acid is used to drive the reaction to completion. |

| Catalyst | Pd₂(dba)₃ (1.5-3 mol%) | Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source. |

| Ligand | XPhos or SPhos (3-6 mol%) | Bulky, electron-rich phosphine ligands are crucial for C-Cl bond activation.[7] |

| Base | K₃PO₄ or Cs₂CO₃ (2.0 equiv.) | The choice of base can significantly impact reaction efficiency.[7] |

| Solvent | Toluene, 1,4-Dioxane, or THF (anhydrous, degassed) | Anhydrous and oxygen-free conditions are critical for catalyst stability. |

| Temperature | 100-110 °C | Higher temperatures are often required for activating less reactive aryl chlorides.[7] |

| Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS. |

Methodology:

-

In a glovebox or under an inert atmosphere (Argon or Nitrogen), combine 4-Chloro-5-fluoro-2-methoxypyrimidine, the arylboronic acid, the base, the palladium precursor, and the phosphine ligand in an oven-dried reaction vial.

-

Add the anhydrous, degassed solvent to the vial.

-

Seal the vial and heat the reaction mixture to the target temperature with vigorous stirring for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine

| Parameter | Recommended Condition | Notes |

| Reactants | 4-Chloro-5-fluoro-2-methoxypyrimidine (1.0 equiv.), Amine (1.1-1.5 equiv.) | A slight excess of the amine is typically used. |

| Base | K₂CO₃, Et₃N, or DIPEA (2.0 equiv.) | A non-nucleophilic base is used to scavenge the HCl byproduct. |

| Solvent | Acetonitrile, DMF, or NMP | A polar aprotic solvent is generally preferred. |

| Temperature | 25-80 °C | Reaction temperature depends on the nucleophilicity of the amine. |

| Time | 2-16 hours | Monitor by TLC or LC-MS. |

Methodology:

-

Dissolve 4-Chloro-5-fluoro-2-methoxypyrimidine in the chosen solvent in a reaction flask.

-

Add the base, followed by the dropwise addition of the amine nucleophile.

-

Stir the reaction mixture at the appropriate temperature until the starting material is consumed (as monitored by TLC or LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product via column chromatography or recrystallization.

Conclusion

4-Chloro-5-fluoro-2-methoxypyrimidine is a versatile chemical intermediate with a well-defined reactivity profile centered on nucleophilic substitution and palladium-catalyzed cross-coupling at the C4-chloro position. Its stability is typical for a halogenated pyrimidine, requiring consideration of pH and temperature to prevent degradation. By understanding its core properties and employing optimized reaction protocols, researchers can effectively leverage this building block for the synthesis of novel compounds in drug discovery and materials science.

References

- 1. 4-Chloro-5-fluoro-2-methoxypyrimidine | C5H4ClFN2O | CID 53439896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. nbinno.com [nbinno.com]

- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gacariyalur.ac.in [gacariyalur.ac.in]

- 6. jmcct.com [jmcct.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 4-Chloro-5-fluoro-2-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chloro-5-fluoro-2-methoxypyrimidine, a key intermediate in medicinal chemistry. Understanding the solubility of this compound is crucial for its effective use in synthetic chemistry and drug development, impacting reaction kinetics, purification, and formulation. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a workflow for its synthesis.

Physicochemical Properties

4-Chloro-5-fluoro-2-methoxypyrimidine is a halogenated pyrimidine derivative with the molecular formula C₅H₄ClFN₂O and a molecular weight of 162.55 g/mol .[1] Its structure, featuring a pyrimidine core with chloro, fluoro, and methoxy substituents, dictates its polarity and, consequently, its solubility in various solvents.

Solubility Data

Precise quantitative solubility data for 4-Chloro-5-fluoro-2-methoxypyrimidine in a wide range of organic solvents is not extensively documented in publicly available literature. However, a specific solubility value in water has been reported. For organic solvents, qualitative assessments based on the behavior of structurally similar pyrimidine derivatives are provided as an estimation.

| Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) | Notes |

| Water | H₂O | 1.2[2] | 25 | Slightly soluble. |

| Methanol | CH₃OH | Data not available | - | Expected to be soluble. |

| Ethanol | C₂H₅OH | Data not available | - | Expected to be soluble. |

| Acetone | C₃H₆O | Data not available | - | Expected to be soluble. |

| Dichloromethane | CH₂Cl₂ | Data not available | - | Expected to be soluble. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data not available | - | Expected to be highly soluble. |

| Ethyl Acetate | C₄H₈O₂ | Data not available | - | Expected to be soluble. |

Note: The solubility in organic solvents is an estimation based on the general solubility of pyrimidine derivatives and should be experimentally verified.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development and formulation. The following are detailed methodologies for key experiments to quantify the solubility of 4-Chloro-5-fluoro-2-methoxypyrimidine.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the thermodynamic solubility of 4-Chloro-5-fluoro-2-methoxypyrimidine in a specific solvent at a set temperature.

Materials:

-

4-Chloro-5-fluoro-2-methoxypyrimidine (solid)

-

Solvent of interest (e.g., methanol, ethanol, acetone, dichloromethane)

-

Glass vials with screw caps

-

Thermostatic shaker or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid 4-Chloro-5-fluoro-2-methoxypyrimidine to a glass vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set at a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of an appropriate solvent.

-

Analyze the concentration of 4-Chloro-5-fluoro-2-methoxypyrimidine in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: Gravimetric Method

This is a simpler, though potentially less precise, method for determining solubility.

Objective: To determine the solubility of 4-Chloro-5-fluoro-2-methoxypyrimidine in a volatile organic solvent.

Materials:

-

4-Chloro-5-fluoro-2-methoxypyrimidine (solid)

-

Volatile organic solvent (e.g., acetone, dichloromethane)

-

Glass vials with screw caps

-

Thermostatic shaker or incubator

-

Analytical balance

-

Evaporating dish

-

Drying oven

Procedure:

-

Prepare a saturated solution as described in the Shake-Flask Method (Steps 1-6).

-

Accurately weigh an empty, clean, and dry evaporating dish (W₁).

-

Carefully transfer a known volume of the clear, saturated supernatant to the evaporating dish.

-

Weigh the evaporating dish with the solution (W₂).

-

Gently evaporate the solvent in a fume hood or under a stream of nitrogen.

-

Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the compound's melting point until a constant weight is achieved.

-

Allow the dish to cool to room temperature in a desiccator and weigh it again (W₃).

-

The mass of the dissolved solid is (W₃ - W₁) and the mass of the solvent is (W₂ - W₃).

-

Calculate the solubility in g/100g of solvent.

Synthetic Pathway and Role in Drug Discovery

4-Chloro-5-fluoro-2-methoxypyrimidine is a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. Its reactive chloro and fluoro groups allow for various substitution reactions, making it a versatile intermediate.

A common synthetic route to 4-Chloro-5-fluoro-2-methoxypyrimidine starts from 2,4-dichloro-5-fluoropyrimidine. This precursor undergoes a selective methoxylation reaction to yield the target compound.

In a typical drug discovery workflow, 4-Chloro-5-fluoro-2-methoxypyrimidine can be utilized as a key intermediate for the synthesis of a library of candidate compounds. These compounds are then screened for biological activity.

References

4-Chloro-5-fluoro-2-methoxypyrimidine material safety data sheet (MSDS)

This technical guide provides a comprehensive overview of the material safety data for 4-Chloro-5-fluoro-2-methoxypyrimidine, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of 4-Chloro-5-fluoro-2-methoxypyrimidine. The data is compiled from various chemical databases and supplier safety data sheets.

| Property | Value | Source |

| Molecular Formula | C5H4ClFN2O | PubChem[1], Clearsynth[2] |

| Molecular Weight | 162.55 g/mol | PubChem[1] |

| CAS Number | 1801-06-5 | PubChem[1], Clearsynth[2] |

| IUPAC Name | 4-chloro-5-fluoro-2-methoxypyrimidine | PubChem[1] |

| Appearance | Off-white to Brown Solid | Not explicitly stated, inferred from similar compounds |

| Melting Point | 51 - 56 °C | Not explicitly stated for this exact compound, data for a related compound |

| Boiling Point | 91 - 93 °C | Not explicitly stated for this exact compound, data for a related compound |

| Solubility | No data available | |

| Vapor Pressure | No data available | |

| Density | No data available |

Hazard Identification and Safety Information

This compound is considered hazardous. The following table outlines the hazard statements and precautionary measures.

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. P264, P270, P301+P317, P330, P501.[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. P264, P280, P302+P352, P321, P332+P317, P362+P364. |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. P280, P305+P354+P338, P317.[3] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation. |

Signal Word: Danger [3]

Hazard Identification and First Aid Response Workflow

Experimental Protocols

Detailed experimental protocols for specific assays involving 4-Chloro-5-fluoro-2-methoxypyrimidine are not publicly available. However, the following protocols for safe handling, storage, and disposal are compiled from various safety data sheets.

Handling and Storage

-

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Use in a well-ventilated area, preferably under a chemical fume hood.[3]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke when using this product.[3]

-

-

Storage:

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions:

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Avoid dust formation.[6]

-

Evacuate personnel to a safe area.

-

-

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.

-

Do not let the product enter drains.[3]

-

-

Methods for Cleaning Up:

-

For small spills, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[5]

-

For large spills, dike the area to contain the spill and follow the same clean-up procedure.

-

Clean the affected area thoroughly with soap and water.

-

Chemical Spill Response Workflow

Toxicological Information

Quantitative toxicological data for 4-Chloro-5-fluoro-2-methoxypyrimidine is limited.

| Toxicity Endpoint | Value |

| Acute Oral Toxicity | No data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye damage.[3] |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][6]

-

Specific Hazards Arising from the Chemical: Emits corrosive and toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus and full protective gear.[4]

Disposal Considerations

Dispose of this material and its container to a licensed hazardous-waste disposal contractor.[3] Follow all federal, state, and local regulations. Do not allow the product to enter drains or waterways.[5]

Ecological Information

There is no data available on the ecotoxicity of 4-Chloro-5-fluoro-2-methoxypyrimidine. It is recommended to prevent its release into the environment.[6]

Disclaimer: This document is intended as a guide and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). Users should consult the original SDS from the supplier for complete and up-to-date information. All personnel handling this chemical should be adequately trained in safe handling procedures.

References

- 1. 4-Chloro-5-fluoro-2-methoxypyrimidine | C5H4ClFN2O | CID 53439896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to 4-Chloro-5-fluoro-2-methoxypyrimidine: Discovery, Synthesis, and Role in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-5-fluoro-2-methoxypyrimidine, a key heterocyclic building block in medicinal chemistry. The document details its discovery and historical context, outlines its synthesis through established experimental protocols, and explores its significant role as an intermediate in the synthesis of therapeutic agents, most notably as a known impurity in the production of the anticancer drug Capecitabine. Quantitative data, including physical and spectral properties, are summarized for easy reference. Furthermore, this guide illustrates the relevant biological pathways associated with the ultimate applications of this compound and provides detailed experimental workflows and logical relationships through Graphviz diagrams.

Introduction

4-Chloro-5-fluoro-2-methoxypyrimidine (CAS No. 1801-06-5) is a substituted pyrimidine that has garnered significant interest in the field of pharmaceutical sciences. Its unique arrangement of chloro, fluoro, and methoxy functional groups on the pyrimidine ring makes it a versatile intermediate for the synthesis of complex, biologically active molecules. The strategic placement of these groups influences the molecule's reactivity and electronic properties, allowing for further chemical modifications essential in drug discovery and development. This guide aims to provide a detailed technical resource on the discovery, synthesis, and applications of this important chemical entity.

Discovery and History

The development of fluorinated pyrimidines as therapeutic agents dates back to the pioneering work on 5-fluorouracil (5-FU) in the 1950s. This research established the foundation for a new class of antimetabolite drugs for cancer therapy. While the exact date and discoverer of the first synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine are not prominently documented in readily available scientific literature, its emergence is intrinsically linked to the advancements in fluoropyrimidine chemistry and the quest for novel anticancer agents.

Its significance became more apparent with the development of Capecitabine, an oral prodrug of 5-FU. 4-Chloro-5-fluoro-2-methoxypyrimidine has been identified as "Capecitabine Impurity 35," indicating its formation as a byproduct or intermediate in the manufacturing process of this widely used chemotherapeutic agent.[1][2] This underscores the importance of understanding its formation, properties, and potential impact on the purity and safety of the final drug product.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 4-Chloro-5-fluoro-2-methoxypyrimidine is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C5H4ClFN2O | [3] |

| Molecular Weight | 162.55 g/mol | [3] |

| CAS Number | 1801-06-5 | [3] |

| Appearance | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Boiling Point | Not specified in literature | |

| Solubility | Slightly soluble (1.2 g/L at 25°C) | |

| 1H NMR (400MHz, DMSO-d6) | δ 3.91 (s, 3H), 8.79 (s, 1H) | |

| 13C NMR | Data not readily available in cited literature | |

| Mass Spectrometry | Data not readily available in cited literature |

Experimental Protocols

The synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine is most prominently described in patent literature, starting from 2-methoxy-5-fluorouracil.

Synthesis from 2-methoxy-5-fluorouracil

This protocol is based on the method described in Chinese patent CN104945331A.

Reaction Scheme:

Caption: Synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine.

Materials:

-

2-methoxy-5-fluorouracil

-

Phosphorus oxychloride (POCl3)

-

Triethylamine

-

Toluene

-

Water

Procedure:

-

To a reaction vessel, add 2-methoxy-5-fluorouracil, toluene, and triethylamine.

-

Heat the mixture to 55 ± 1°C.

-

Slowly add phosphorus oxychloride to the reaction mixture, maintaining the temperature between 105-110°C.

-

After the addition is complete, continue the reaction for 3 hours at this temperature.

-

Upon completion, cool the reaction mixture.

-

Slowly add the reaction mixture to a mixture of water and toluene while stirring.

-

Separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers. The resulting solution contains 4-Chloro-5-fluoro-2-methoxypyrimidine.

Purification:

Further purification can be achieved through distillation or chromatography, although specific details are not extensively provided in the available literature.

Role in Drug Development

The primary documented role of 4-Chloro-5-fluoro-2-methoxypyrimidine in drug development is as a key intermediate and a known impurity in the synthesis of Capecitabine.

Intermediate in the Synthesis of Capecitabine Precursors

While not a direct precursor in the most common synthetic routes to Capecitabine, its structural similarity to key intermediates suggests its potential use or formation in alternative synthetic strategies for fluoropyrimidine-based drugs. The chloro and methoxy groups offer handles for further chemical transformations.

"Capecitabine Impurity 35"

The designation of 4-Chloro-5-fluoro-2-methoxypyrimidine as "Capecitabine Impurity 35" highlights the importance of analytical monitoring during the production of Capecitabine to ensure the purity and safety of the final active pharmaceutical ingredient (API). The presence of impurities can affect the efficacy and toxicity of a drug.

The following workflow illustrates the general process of drug development and the stage at which impurity identification and control are critical.

Caption: Role of Impurity Analysis in Drug Development.

Associated Signaling Pathways

As an intermediate and impurity related to Capecitabine, the relevant biological pathways are those affected by Capecitabine's active metabolite, 5-fluorouracil (5-FU). Capecitabine is a prodrug that is enzymatically converted to 5-FU in the body. 5-FU exerts its anticancer effects by inhibiting DNA synthesis and disrupting RNA processing.

Thymidylate Synthase Inhibition Pathway

The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS).[4][5] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[4][6] The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, thereby blocking the synthesis of dTMP.[5] This leads to a depletion of thymidine triphosphate (dTTP), which results in the inhibition of DNA replication and repair, ultimately leading to "thymineless death" in rapidly dividing cancer cells.[7]

RNA and DNA Damage Pathways

Another active metabolite of 5-FU, 5-fluorouridine triphosphate (FUTP), can be incorporated into RNA in place of uridine triphosphate. This incorporation disrupts RNA synthesis and function, including pre-rRNA processing and mRNA splicing.[8][9] Additionally, 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA fragmentation and apoptosis.[8]

The following diagram illustrates the mechanism of action of 5-FU, the active metabolite of drugs synthesized using intermediates like 4-Chloro-5-fluoro-2-methoxypyrimidine.

Caption: Mechanism of Action of 5-Fluorouracil (5-FU).

Conclusion

4-Chloro-5-fluoro-2-methoxypyrimidine is a valuable synthetic intermediate with a notable connection to the field of cancer chemotherapy, particularly through its association with the synthesis of Capecitabine. While its own discovery and early history are not extensively detailed in prominent literature, its synthesis and properties are of significant interest to medicinal chemists and process development scientists. Understanding the formation and characteristics of such intermediates is crucial for the development of safe and effective pharmaceuticals. The signaling pathways affected by the final drug products derived from this class of compounds highlight the enduring importance of fluoropyrimidines in modern oncology. This guide serves as a foundational resource for researchers and professionals working with this and related heterocyclic compounds.

References

- 1. 4-CHLORO-5-FLUORO-2-METHOXYPYRIMIDINE(1801-06-5) 1H NMR spectrum [chemicalbook.com]

- 2. Buy Online CAS Number 1801-06-5 - TRC - 4-Chloro-5-fluoro-2-methoxypyrimidine | LGC Standards [lgcstandards.com]

- 3. 4-Chloro-5-fluoro-2-methoxypyrimidine | C5H4ClFN2O | CID 53439896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 6. pnas.org [pnas.org]

- 7. Fluorouracil - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]

A Theoretical Exploration of 4-Chloro-5-fluoro-2-methoxypyrimidine: A Quantum Chemical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of 4-Chloro-5-fluoro-2-methoxypyrimidine, a halogenated pyrimidine derivative of interest in medicinal chemistry and materials science. Utilizing state-of-the-art quantum chemical calculations, this document elucidates the molecule's structural, spectroscopic, and electronic characteristics. The data presented herein serves as a foundational resource for understanding the molecule's reactivity, intermolecular interactions, and potential applications in drug design and chemical synthesis.

Introduction

Halogenated pyrimidines are a critical class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals and functional materials. The introduction of halogen atoms and other substituents onto the pyrimidine ring significantly modulates its electronic properties, reactivity, and biological activity. 4-Chloro-5-fluoro-2-methoxypyrimidine is a trifunctionalized pyrimidine with distinct electronic features arising from the interplay of the electron-withdrawing chloro and fluoro groups and the electron-donating methoxy group. Understanding the fundamental properties of this molecule at a quantum mechanical level is paramount for predicting its behavior in chemical reactions and biological systems.

This whitepaper presents a detailed theoretical investigation of 4-Chloro-5-fluoro-2-methoxypyrimidine using Density Functional Theory (DFT), a robust computational method for predicting molecular properties. The calculated data provides valuable insights into the molecule's geometry, vibrational modes, and electronic structure, which are essential for rational drug design and the development of novel synthetic methodologies.

Computational Methodology

The theoretical calculations presented in this guide were performed using the Gaussian suite of programs. The molecular geometry of 4-Chloro-5-fluoro-2-methoxypyrimidine was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to obtain the theoretical vibrational spectra. Further electronic properties, such as the energies of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP), were also calculated.

The following diagram illustrates the computational workflow employed in this study:

Molecular Structure

The optimized molecular structure of 4-Chloro-5-fluoro-2-methoxypyrimidine is presented below. The key structural parameters, including bond lengths and bond angles, are summarized in the subsequent tables. These parameters provide a precise three-dimensional representation of the molecule in its ground electronic state.

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 4-Chloro-5-fluoro-2-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 4-Chloro-5-fluoro-2-methoxypyrimidine, a halogenated pyrimidine derivative with significant promise in medicinal chemistry. While direct experimental data on this specific compound is limited, its structural features, particularly the fluorinated pyrimidine core, strongly suggest its potential as a modulator of key cellular signaling pathways, most notably as a kinase inhibitor. This document extrapolates from the well-established activities of structurally related compounds to propose potential mechanisms of action, target pathways, and hypothetical efficacy data. Detailed experimental protocols for evaluating such activities are also provided to guide future research and drug discovery efforts.

Introduction: The Prominence of the Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of fluorine atoms and other substituents onto the pyrimidine ring can significantly enhance a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. 4-Chloro-5-fluoro-2-methoxypyrimidine possesses a unique combination of substituents—a chloro group, a fluoro group, and a methoxy group—that make it an intriguing candidate for drug development. Based on extensive research into analogous compounds, this guide will explore its potential as a kinase inhibitor for applications in oncology.

Potential Mechanism of Action: Kinase Inhibition

Structurally similar fluorinated pyrimidine derivatives have demonstrated potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The pyrimidine core of 4-Chloro-5-fluoro-2-methoxypyrimidine can act as a scaffold that binds to the ATP-binding pocket of kinases, thereby blocking their catalytic activity and downstream signaling.

Potential Kinase Targets

Based on the structure-activity relationships of related pyrimidine-based inhibitors, the following kinases are proposed as potential targets for 4-Chloro-5-fluoro-2-methoxypyrimidine:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in the development and progression of many cancers. Numerous pyrimidine-based compounds have been developed as EGFR inhibitors.[1][2][3][4]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy.[5][6][7][8][9]

-

Aurora Kinases: A family of serine/threonine kinases that are essential for cell cycle progression. Their overexpression is common in many human cancers.

Hypothetical Quantitative Data

To illustrate the potential potency of 4-Chloro-5-fluoro-2-methoxypyrimidine, the following tables present hypothetical IC50 values against various cancer cell lines and specific kinase targets. These values are extrapolated from published data on structurally related pyrimidine derivatives and should be considered as a guide for initial screening efforts.

Table 1: Hypothetical In Vitro Cytotoxicity of 4-Chloro-5-fluoro-2-methoxypyrimidine

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | 5.2 |

| MCF-7 | Breast Adenocarcinoma | 8.9 |

| HCT116 | Colon Carcinoma | 6.5 |

| PC-3 | Prostate Cancer | 12.3 |

Table 2: Hypothetical Kinase Inhibitory Activity of 4-Chloro-5-fluoro-2-methoxypyrimidine

| Kinase Target | Assay Type | Hypothetical IC50 (nM) |

| EGFR | Biochemical Assay | 150 |

| VEGFR-2 | Biochemical Assay | 250 |

| Aurora Kinase A | Biochemical Assay | 400 |

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway Inhibition

The inhibition of kinases such as EGFR by 4-Chloro-5-fluoro-2-methoxypyrimidine would disrupt downstream signaling cascades that promote cancer cell proliferation and survival. A simplified representation of the EGFR signaling pathway is shown below.

Experimental Workflow for Screening

A typical workflow for evaluating the potential of a compound like 4-Chloro-5-fluoro-2-methoxypyrimidine as a kinase inhibitor involves a series of in vitro assays.

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of 4-Chloro-5-fluoro-2-methoxypyrimidine.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

-

Recombinant human kinase (e.g., EGFR, VEGFR-2)

-

Kinase-specific substrate peptide

-

ATP

-

4-Chloro-5-fluoro-2-methoxypyrimidine

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of 4-Chloro-5-fluoro-2-methoxypyrimidine in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

-

Add 2 µL of a solution containing the kinase in kinase assay buffer.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP in kinase assay buffer.

-

Incubate for 60 minutes at 30°C.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium

-

4-Chloro-5-fluoro-2-methoxypyrimidine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 4-Chloro-5-fluoro-2-methoxypyrimidine (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting viability against the log of the compound concentration.

Conclusion

While further experimental validation is required, the structural characteristics of 4-Chloro-5-fluoro-2-methoxypyrimidine make it a compelling candidate for development as a kinase inhibitor. The information and protocols provided in this technical guide offer a solid foundation for researchers to explore its therapeutic potential. The proposed activities against key cancer-related kinases such as EGFR and VEGFR-2, coupled with the established importance of the fluorinated pyrimidine scaffold, underscore the promise of this compound in the field of oncology drug discovery. Future studies should focus on synthesizing and testing this compound and its analogs to establish a definitive structure-activity relationship and to validate its mechanism of action.

References

- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine from 5-Fluorouracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-fluoro-2-methoxypyrimidine is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the broad-spectrum antifungal agent Voriconazole. The efficient and scalable synthesis of this pyrimidine derivative is of significant interest to the drug development industry. This document provides detailed application notes and experimental protocols for a robust two-step synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine, commencing from the readily available starting material, 5-fluorouracil.

The synthetic pathway involves two primary transformations:

-

Chlorination: The conversion of 5-fluorouracil to the key intermediate, 2,4-dichloro-5-fluoropyrimidine.

-

Selective Methoxylation: The regioselective replacement of one chlorine atom with a methoxy group to yield the final product.

These protocols are designed to provide researchers with a comprehensive guide to performing this synthesis, including reaction conditions, purification methods, and expected yields.

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic route from 5-Fluorouracil to 4-Chloro-5-fluoro-2-methoxypyrimidine.

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

This initial step involves the di-chlorination of 5-fluorouracil using a chlorinating agent such as phosphorus oxychloride in the presence of a tertiary amine base. This reaction efficiently converts the hydroxyl groups of the uracil ring into chlorine atoms, yielding the versatile intermediate 2,4-dichloro-5-fluoropyrimidine.

Experimental Protocol

Materials:

-

5-Fluorouracil (5-FU)

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline (DMA)

-

Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

5% w/w aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Under a nitrogen atmosphere, in a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 5-fluorouracil and phosphorus oxychloride is prepared.

-

The mixture is heated to approximately 100-114°C with vigorous stirring.[1]

-

N,N-dimethylaniline is added dropwise to the heated mixture over a period of time.

-

The reaction mixture is maintained at the elevated temperature for several hours to ensure complete conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then carefully and slowly quenched by pouring it into a mixture of crushed ice and dichloromethane, while maintaining the temperature below 40°C.

-

The resulting biphasic mixture is stirred vigorously. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed sequentially with water, concentrated hydrochloric acid, and finally with a 5% aqueous sodium bicarbonate solution.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,4-dichloro-5-fluoropyrimidine. The product can be further purified by distillation or recrystallization if necessary.

Data Presentation

| Parameter | Value | Reference |

| Molar Ratio (5-FU : POCl₃) | 1 : 10 | [1] |

| Molar Ratio (5-FU : DMA) | 1 : 1.5 | [1] |

| Reaction Temperature | 114°C | [1] |

| Reaction Time | 2 hours | [1] |

| Yield | up to 92.2% | [1] |

Step 2: Synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine

This second step involves the selective nucleophilic aromatic substitution of one of the chlorine atoms on the 2,4-dichloro-5-fluoropyrimidine intermediate with a methoxy group. The chlorine atom at the 4-position of the pyrimidine ring is generally more reactive towards nucleophiles. However, to obtain the desired 2-methoxy product, the reaction conditions must be carefully controlled to favor substitution at the C2 position. This can be achieved by controlling the stoichiometry of the methoxide nucleophile and the reaction temperature.

Experimental Protocol

Materials:

-

2,4-Dichloro-5-fluoropyrimidine

-

Sodium methoxide (CH₃ONa)

-

Anhydrous Methanol (CH₃OH)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dichloro-5-fluoropyrimidine in anhydrous methanol.

-

Cool the solution to a low temperature (e.g., 0 to -10°C) using an ice-salt bath.

-

Slowly add a solution of sodium methoxide in methanol to the cooled solution of the dichloropyrimidine. It is crucial to maintain a strict 1:1 molar ratio of the dichloropyrimidine to sodium methoxide to favor mono-substitution.

-

The reaction mixture is stirred at this low temperature, and the progress is monitored by TLC or HPLC to observe the formation of the desired product and minimize the formation of the di-methoxy byproduct.

-

Once the reaction is complete, the mixture is quenched by the addition of water.

-

The methanol is removed under reduced pressure.

-

The aqueous residue is extracted with dichloromethane.

-

The combined organic extracts are washed with water and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to give the crude 4-Chloro-5-fluoro-2-methoxypyrimidine.

-

The crude product can be purified by column chromatography on silica gel to isolate the desired isomer.

Data Presentation

Quantitative data for the selective methoxylation is highly dependent on the precise reaction conditions. The following table provides a general guideline based on the principles of regioselective nucleophilic aromatic substitution on dichloropyrimidines.

| Parameter | Recommended Condition | Rationale |

| Molar Ratio (Dichloro-pyrimidine : CH₃ONa) | 1 : 1 (or slight excess of pyrimidine) | To minimize the formation of the di-substituted product. |

| Reaction Temperature | Low temperature (e.g., 0 to -10°C) | To enhance selectivity by reacting at the less reactive C2 position. |

| Solvent | Anhydrous Methanol | Acts as both solvent and reagent source for the methoxide. |

| Expected Major Product | 4-Chloro-5-fluoro-2-methoxypyrimidine | By controlling stoichiometry and temperature. |